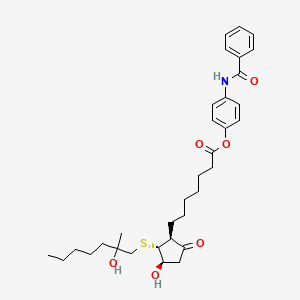

Tiprostanide

Description

Properties

CAS No. |

82468-60-8 |

|---|---|

Molecular Formula |

C33H45NO6S |

Molecular Weight |

583.8 g/mol |

IUPAC Name |

(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |

InChI Key |

DRWKZQHXBXCXEO-ONNUEXRDSA-N |

Isomeric SMILES |

CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

Canonical SMILES |

CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Analog Design

Strategies for Stereoselective Synthesis of Tiprostanide Derivatives

The core structure of prostaglandins (B1171923), including Tiprostanide, features a cyclopentane (B165970) ring adorned with four contiguous chiral centers and two distinct side chains. Achieving precise control over the stereochemistry of these centers is paramount for biological activity.

Enantioselective Approaches to Core Structures

The construction of enantiomerically pure prostaglandin (B15479496) cores relies on sophisticated asymmetric synthesis techniques. These methods aim to establish the correct absolute configuration at each stereogenic center, ensuring the desired biological profile.

Asymmetric Hydrogenation: This powerful technique has been instrumental in setting key stereogenic centers in prostaglandin synthesis. For instance, asymmetric hydrogenation of prochiral olefins using chiral catalysts can deliver intermediates with high enantiomeric excess (ee) and excellent yields sustech.edu.cnresearchgate.netresearchgate.net. Studies have reported achieving up to 98% yield and 98% ee in such transformations sustech.edu.cnresearchgate.netresearchgate.net.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a valuable strategy for enantioselective synthesis. Organocatalyst-mediated asymmetric [3+2] cycloaddition reactions, for example, have been developed for generating chiral cyclopentane skeletons with suitable substituents required for prostaglandin synthesis oup.com.

Chiral Auxiliaries and Resolution: Traditional methods also involve the use of chiral auxiliaries, which are temporarily attached to the substrate to direct stereochemical outcomes during bond formation. Subsequently, these auxiliaries are cleaved, leaving behind an enantiomerically enriched product ethz.ch. Resolution techniques, which separate racemic mixtures into individual enantiomers, can also be employed at various stages of the synthesis ethz.ch.

Total Synthesis Pathways and Chemical Transformations

The total synthesis of prostaglandins has a rich history, with seminal contributions from chemists like E.J. Corey, whose synthesis of PGF2α utilized key δ-lactone and γ-lactone intermediates possessing multiple stereocenters sustech.edu.cnoup.commdpi.com. These intermediates serve as versatile building blocks for assembling the characteristic side chains of prostaglandins.

More contemporary approaches focus on developing concise, scalable, and efficient routes. Key chemical transformations that have advanced prostaglandin synthesis include:

Enyne Cycloisomerization: This reaction offers a highly efficient way to construct the multiply substituted five-membered rings of prostaglandins, often with excellent stereoselectivity sustech.edu.cnresearchgate.netresearchgate.net.

Metathesis Reactions: Olefin metathesis, including cross-metathesis, has been employed to efficiently assemble prostaglandin side chains or create key unsaturated intermediates googleapis.com.

While specific total synthesis pathways for Tiprostanide (13-thia-PGE1) are not detailed in the provided literature, the general methodologies for constructing the prostaglandin core are foundational. The incorporation of sulfur at the 13-position would necessitate adaptations to these routes, potentially involving sulfur-containing building blocks or specialized functional group interconversions to introduce the thioether linkage.

Design and Synthesis of Tiprostanide Analogues and Prodrugs for Mechanistic Research

The creation of prostaglandin analogues, such as Tiprostanide, is driven by the need to explore structure-activity relationships (SAR), enhance pharmacological properties, or develop tools for mechanistic studies.

Principles of Structural Modification for Enhanced Research Tool Properties

Analogues are designed by systematically modifying the parent molecule's structure to probe specific interactions or improve its utility as a research tool. Common modifications include:

Heteroatom Substitution: Tiprostanide's designation as "13-thia-PGE1" signifies the replacement of an oxygen atom with sulfur at the 13-position of the side chain ufrj.br. Such substitutions can profoundly influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles, making it a valuable analogue for studying the role of the oxygen atom in these processes.

Methylation: Modifications such as methylation at specific positions, like C-16, are known to alter prostaglandin activity and stability, as seen with trimoprostil (B1238992) (an isostere of 16,16-dimethyl-PGE2) ufrj.br.

Prodrug Design: Prodrugs are inactive derivatives that are converted into the active parent drug within the body. This strategy is employed to overcome limitations such as poor solubility, low bioavailability, or undesirable side effects mdpi.comijnrd.orgactamedicamarisiensis.ro. Prodrugs can be designed using various carriers or promoieties linked covalently to the drug, which are then cleaved enzymatically or chemically to release the active compound mdpi.comijpsonline.com. The design principles involve careful selection of linkers and promoieties to control release kinetics and target delivery.

Elucidation of Novel Synthetic Routes to Related Chemical Entities

The development of novel synthetic routes is crucial for accessing diverse prostaglandin analogues and improving the efficiency of producing existing ones. Research continually seeks to:

Improve Scalability and Efficiency: Developing shorter, more convergent, and higher-yielding synthetic pathways is a constant goal, facilitating larger-scale production for research and potential therapeutic development sustech.edu.cnresearchgate.netresearchgate.netrsc.org.

Access Diverse Chemical Space: New methodologies enable the synthesis of analogues with varied structural modifications, including different side chain lengths, functional groups, or heteroatom arrangements, allowing for comprehensive SAR studies rsc.orgnih.gov.

Incorporate Novel Functionalities: Synthetic chemists explore new reactions and strategies to introduce specific functionalities or structural motifs, such as the thioether linkage in Tiprostanide, enabling the creation of unique chemical entities for biological investigation ufrj.br.

The ongoing evolution of synthetic organic chemistry, including advancements in catalysis, retrosynthetic analysis, and one-pot reaction strategies, provides powerful tools for designing and synthesizing complex molecules like Tiprostanide and its related chemical entities.

Molecular Pharmacology and Receptor Interaction Dynamics

Prostanoid Receptor Subtype Selectivity and Binding Affinity

The interaction of Tiprostanide with the family of prostanoid receptors, which includes DP, EP, FP, IP, and TP receptors, is characterized by a notable degree of selectivity. Prostanoid receptors are a group of G-protein coupled receptors (GPCRs) that mediate the effects of prostaglandins (B1171923) and thromboxanes. While these receptors share some structural homology, they exhibit distinct ligand binding properties and couple to different intracellular signaling pathways.

Tiprostanide is recognized as a potent and selective agonist for the FP receptor. The FP receptor primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). This enzymatic activity results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC) mediate the physiological effects associated with FP receptor activation.

A key aspect of Tiprostanide's pharmacological profile is its limited cross-reactivity with other prostanoid receptor subtypes. Prostanoid receptors are broadly classified into five main types: DP (PGD2 receptor), EP (PGE2 receptor, with subtypes EP1-4), FP (PGF2α receptor), IP (PGI2 receptor), and TP (thromboxane A2 receptor). Each of these receptors is associated with distinct physiological functions.

Studies on the binding profiles of various prostaglandins and their analogs have shown that while some natural prostaglandins can bind to multiple receptor types, synthetic analogs are often designed for greater selectivity. Although detailed quantitative data on the binding of Tiprostanide to EP, DP, IP, and TP receptors is scarce, its functional profile suggests low affinity and activity at these other receptor sites. This selectivity is crucial for its targeted therapeutic applications, as activation of other prostanoid receptors could lead to a wide range of unintended physiological effects.

Table 1: Prostanoid Receptor Subtypes and their Primary Endogenous Ligands

| Receptor Subtype | Primary Endogenous Ligand |

| DP | Prostaglandin (B15479496) D2 (PGD2) |

| EP | Prostaglandin E2 (PGE2) |

| FP | Prostaglandin F2α (PGF2α) |

| IP | Prostacyclin (PGI2) |

| TP | Thromboxane A2 (TXA2) |

Ligand-Receptor Binding Kinetics and Thermodynamics

Detailed information regarding the specific ligand-receptor binding kinetics and thermodynamics of Tiprostanide is not extensively documented in publicly accessible scientific literature. The study of binding kinetics involves the measurement of the association rate constant (kon) and the dissociation rate constant (koff), which together determine the binding affinity (Kd). Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), provide insight into the forces driving the binding interaction. For prostanoid receptors, these interactions are typically characterized by high affinity and specificity, driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces between the ligand and the receptor's binding pocket.

Mechanisms of Receptor Activation and Conformational Changes

The activation of the FP receptor by an agonist like Tiprostanide is a dynamic process that involves significant conformational changes in the receptor protein. As a member of the GPCR family, the FP receptor is a seven-transmembrane domain protein. In its inactive state, the receptor is in a conformation that does not productively engage with intracellular G-proteins.

Upon binding of an agonist to the extracellular or transmembrane region of the receptor, a series of conformational rearrangements are initiated. These changes propagate through the transmembrane helices to the intracellular loops and the C-terminal tail of the receptor. This altered conformation on the intracellular side allows for the binding and activation of the Gq/11 protein. The activated G-protein then dissociates its α-subunit from the βγ-subunits, both of which can then modulate the activity of downstream effector enzymes like phospholipase C.

The precise molecular determinants of Tiprostanide's interaction with the FP receptor and the specific conformational changes it induces have not been elucidated in detail. However, studies on other GPCRs have revealed that agonist binding often involves a "toggle switch" mechanism, where the rotation or movement of specific amino acid residues within the transmembrane core is critical for receptor activation.

Intracellular Signal Transduction Cascades

G-Protein Coupling and Effector Pathway Activation

As an analog of PGE1, Tiprostanide is presumed to interact with the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Each subtype exhibits preferential coupling to distinct G-protein families, leading to the activation of divergent downstream effector systems. guidetopharmacology.org The EP1 receptor couples to the Gq/11 family of G-proteins. The EP2 and EP4 receptors preferentially couple to Gs proteins, while the EP3 receptor primarily signals through Gi. guidetopharmacology.org Notably, emerging evidence suggests that the EP4 receptor can also couple to Gi, adding another layer of complexity to its signaling potential. nih.govfrontiersin.org This differential coupling allows Tiprostanide to initiate multiple signaling cascades simultaneously within a single cell or in different cell types.

| Receptor Subtype | Primary G-Protein Coupled | Primary Effector Pathway |

| EP1 | Gq/11 | Phospholipase C activation |

| EP2 | Gs | Adenylyl Cyclase activation |

| EP3 | Gi | Adenylyl Cyclase inhibition |

| EP4 | Gs, Gi | Adenylyl Cyclase activation/inhibition, PI3K activation |

Activation of the Gq/11 pathway is a key signaling mechanism for prostanoids that mediate excitatory effects. Tiprostanide, by potentially acting on EP1 receptors, can initiate this cascade. guidetopharmacology.org Studies involving PGE1 have demonstrated a significant increase in the expression of Gαq/11 protein, suggesting this pathway is integral to its mechanism of action. nih.gov Upon ligand binding, the receptor activates Gq/11, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These molecules then propagate the signal downstream, leading to calcium mobilization and protein kinase C activation, respectively.

The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of cellular contractility and cytoskeletal organization. This pathway can be activated downstream of GPCRs, including those that couple to Gq/11. researchgate.netmdpi.com The activation sequence begins when G-protein coupling stimulates Rho-guanine nucleotide exchange factors (RhoGEFs), which catalyze the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active state. researchgate.net Activated, GTP-bound RhoA then binds to and activates its primary downstream effector, Rho-kinase. mdpi.com ROCK, a serine/threonine kinase, subsequently phosphorylates several substrates, most notably the myosin phosphatase target subunit 1 (MYPT1). researchgate.net Phosphorylation of MYPT1 inhibits the activity of myosin light chain phosphatase (MLCP), leading to a net increase in the phosphorylation of the myosin light chain. This sensitizes the contractile apparatus to calcium and promotes smooth muscle contraction. ajol.info

Tiprostanide significantly modulates the activity of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cyclic AMP (cAMP). This regulation is bidirectional, depending on the EP receptor subtype engaged.

Stimulation via Gs: Through interaction with EP2 and EP4 receptors, Tiprostanide activates the stimulatory G-protein, Gs. guidetopharmacology.org The activated α-subunit of Gs (Gαs) binds to and stimulates adenylyl cyclase, resulting in a rapid increase in intracellular cAMP concentrations. frontiersin.org Elevated cAMP levels then lead to the activation of downstream effectors, primarily Protein Kinase A (PKA). nih.gov

Inhibition via Gi: Conversely, if Tiprostanide engages EP3 receptors, it activates the inhibitory G-protein, Gi. guidetopharmacology.org The α-subunit of Gi (Gαi) inhibits adenylyl cyclase activity, thereby decreasing the rate of cAMP synthesis and lowering intracellular cAMP levels. The EP4 receptor has also been shown to couple to Gi, providing a mechanism for attenuating its own Gs-mediated signal. nih.govfrontiersin.org

This dual regulation allows for fine-tuned control over cellular processes governed by cAMP signaling.

Regulation of Intracellular Calcium Mobilization and Dynamics

A primary consequence of Gq/11 pathway activation by Tiprostanide is the mobilization of calcium from intracellular stores. This process is initiated by the second messenger IP3, which is generated following PLC activation. nih.gov IP3 diffuses through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). nih.gov This binding triggers the opening of the channels, allowing for the rapid release of stored Ca2+ from the ER into the cytosol, causing a transient spike in the intracellular free calcium concentration. nih.govnih.gov This elevation in cytosolic calcium is a critical signaling event that activates a host of calcium-dependent enzymes and proteins, including calmodulin and various protein kinases, which mediate further cellular responses.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways

Research indicates that prostanoid signaling, particularly through the EP4 receptor, can activate the mitogen-activated protein kinase (MAPK) cascades. nih.gov This activation can occur independently of the classical Gs-cAMP pathway and often involves coupling to alternative signaling intermediaries. nih.gov Specifically, EP4 receptor activation has been shown to engage phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov The activation of PI3K can initiate a cascade that leads to the phosphorylation and activation of the MAPK/extracellular signal-regulated kinase (ERK) pathway. nih.gov This canonical MAPK pathway involves a three-tiered kinase cascade: a MAPK kinase kinase (e.g., Raf) phosphorylates and activates a MAPK kinase (e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., ERK1/2). youtube.com Once activated, ERK can translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression involved in cellular proliferation, differentiation, and survival.

Mechanisms of Receptor Desensitization, Internalization, and Downregulation

Continuous or repeated exposure to an agonist like Tiprostanide typically leads to a waning of the cellular response, a process known as desensitization. For EP receptors, this process involves several steps. Initially, agonist-occupied receptors are phosphorylated on serine and threonine residues in their C-terminal tail by G-protein coupled receptor kinases (GRKs). nih.gov

Cellular and Subcellular Mechanistic Effects

Impact on Smooth Muscle Contractility and Relaxation (in vitro/ex vivo models)

Prostaglandins (B1171923) are well-established modulators of smooth muscle function, influencing contractility and relaxation across various tissues. Generally, prostaglandin (B15479496) F2α (PGF2α) and its analogs are known to stimulate uterine and bronchial smooth muscle contraction ( drugbank.com). The cellular mechanisms underlying smooth muscle contraction involve a cascade initiated by calcium influx or release, which binds to calmodulin. This complex then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains. Phosphorylated myosin heads interact with actin filaments, driving the cross-bridge cycling that generates force and leads to contraction ( nih.gov, lumenlearning.com, derangedphysiology.com). Conversely, smooth muscle relaxation is typically mediated by the dephosphorylation of myosin light chains, often facilitated by myosin light chain phosphatase (MLCP) ( nih.gov, nih.gov).

While Tiprostanide is classified as a 13-thia-PGE1 analog and a prostaglandin analog ( openophthalmologyjournal.com, eyewiki.org), specific in vitro or ex vivo studies detailing its direct impact on smooth muscle contractility or relaxation were not found in the provided search results. General knowledge suggests that prostaglandin analogs can influence smooth muscle tone, but the precise effects of Tiprostanide in this context require further specific investigation.

Modulation of Extracellular Matrix (ECM) Remodeling and Secretion

The extracellular matrix (ECM) is a complex network of molecules that provides structural support, regulates cell behavior, and plays a critical role in tissue development and homeostasis ( nih.gov, nih.gov, nih.gov, nih.gov). ECM remodeling, a dynamic process involving the synthesis, degradation, and modification of ECM components, is essential for normal tissue function but can also contribute to pathological conditions such as fibrosis and cancer ( nih.gov, nih.gov). Enzymes like matrix metalloproteinases (MMPs) are key players in ECM degradation ( nih.gov).

The search results indicate that ECM remodeling is a significant process in various biological contexts, including cancer progression and tissue repair ( nih.gov, nih.gov, biorxiv.org, nih.gov, nih.gov). However, there is no specific information available in the provided snippets regarding Tiprostanide's direct modulation of ECM remodeling or secretion.

Transcriptomic and Proteomic Profiling in Response to Tiprostanide Exposure

Transcriptomic and proteomic profiling are powerful analytical techniques used to comprehensively study gene expression (transcriptomics) and protein abundance and modifications (proteomics) within a biological system ( nih.gov, nih.gov, frontiersin.org, mdpi.com, wikipedia.org). These approaches are invaluable for identifying molecular signatures, understanding cellular responses to stimuli, and elucidating disease mechanisms. For instance, such profiling can reveal signaling pathways activated or suppressed by a compound, providing insights into its mechanism of action ( nih.gov, nih.gov).

The provided search results describe the general utility and methodologies of transcriptomic and proteomic profiling in various biological contexts, including cellular stress responses and disease states ( nih.gov, nih.gov, frontiersin.org, mdpi.com, wikipedia.org). However, there is no mention of specific transcriptomic or proteomic profiling studies that have been conducted in response to Tiprostanide exposure. Therefore, no data on the molecular signatures induced by Tiprostanide through these methods is available from the reviewed snippets.

Structure Activity Relationship Sar and Computational Studies

Identification of Key Pharmacophoric Elements for FP Receptor Agonism

The fundamental structure of PGF2α provides the foundational pharmacophore for FP receptor agonism. This includes a cyclopentane (B165970) ring, two hydroxyl groups at C-9 and C-11, a carboxylated alpha-chain, and a hydroxylated omega-chain. For Tiprostanide, a 13-thia-PGE1 analog, modifications to this basic scaffold define its specific interaction with the receptor.

Key pharmacophoric features for FP receptor agonism, as elucidated from studies of PGF2α analogs, include:

The Carboxylic Acid Group: The terminal carboxyl group on the alpha-chain is a critical anchoring point, forming an ionic bond with a positively charged residue within the receptor's binding pocket.

Hydroxyl Groups on the Cyclopentane Ring: The hydroxyl groups at the C-9 and C-11 positions are essential for hydrogen bonding interactions with the receptor, contributing significantly to binding affinity and agonist activity.

The 15-Hydroxyl Group: The hydroxyl group on the omega-chain is a key determinant of potency. Its orientation and ability to form hydrogen bonds are crucial for receptor activation.

While specific pharmacophore models for Tiprostanide are not extensively detailed in publicly available literature, the structural similarities to other potent FP receptor agonists suggest that it shares these fundamental pharmacophoric elements.

Analysis of the Impact of Side Chain Modifications on Potency and Selectivity

Modifications to the side chains of the prostaglandin (B15479496) scaffold have been a primary strategy for enhancing potency, selectivity, and metabolic stability.

Omega (ω) Side-Chain Modifications:

Research on PGF2α analogs has demonstrated that replacing the terminal alkyl portion of the omega-chain with a phenoxy group can significantly enhance binding affinity for the FP receptor. nih.gov For instance, 16-phenoxy-PGF2α derivatives have shown equivalent or superior binding to the parent compound. nih.gov This modification likely introduces favorable hydrophobic and/or aromatic interactions within the receptor's binding pocket.

The introduction of bulky substituents on the omega-chain can also influence selectivity. For example, the presence of a benzene (B151609) ring at C-17 in some analogs has been shown to increase the therapeutic index compared to PGF2α. nih.gov Further substitution on this aromatic ring can fine-tune biological activity, with methyl groups at the 2 or 3-positions affording greater activity than at the 4-position. nih.gov

Alpha (α) Side-Chain Modifications:

Modifications to the carboxyl group at C-1 of the alpha-chain have also been explored. Esterification of the carboxylic acid, for example, can impact the affinity for the receptor, with the order of effectiveness being -COOR > -COOH > -OH. nih.gov

The following table summarizes the effects of some side-chain modifications on FP receptor affinity in related PGF2α analogs:

| Modification | Compound Type | Effect on FP Receptor Affinity |

| Omega-Chain | ||

| Addition of a phenoxy group at C-16 | 16-phenoxy-PGF2α derivatives | Increased or equivalent affinity compared to PGF2α. nih.gov |

| Replacement of part of the omega-chain with a benzene ring at C-17 | 17-phenyl-18,19,20-trinor PGF2α | Changes in potency and receptor profile. nih.gov |

| Alpha-Chain | ||

| Modification of the carboxyl group at C-1 | PGF2α derivatives | Affinity order: -COOR > -COOH > -OH. nih.gov |

Stereochemical Requirements for Optimal Biological Activity

The stereochemistry of the prostaglandin molecule is a critical determinant of its biological activity. The specific three-dimensional arrangement of the functional groups is essential for proper recognition and binding to the FP receptor.

Key stereochemical features include:

Cyclopentane Ring Substituents: The relative stereochemistry of the two side chains and the hydroxyl groups on the cyclopentane ring must be precise for optimal receptor fit. The natural configuration of these substituents is generally required for high potency.

C-9 and C-11 Hydroxyl Groups: Inversion of the configuration at either C-9 or C-11 in PGF2α analogs has been shown to alter both the potency and the receptor profile. nih.gov

C-15 Hydroxyl Group: The stereochemistry of the hydroxyl group on the omega-chain is crucial for agonist activity.

The synthesis of prostaglandins (B1171923) and their analogs often requires complex, stereo-controlled methods to ensure the desired configuration at multiple chiral centers. nih.govnih.gov The biological activity of different stereoisomers can vary significantly, with one isomer often being much more potent than the others.

Application of Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to understand the relationship between the chemical structure of a molecule and its biological activity. These methods are instrumental in the rational design of new and improved therapeutic agents.

QSAR Studies:

QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities to derive a mathematical equation. For prostaglandin analogs, 2D-QSAR and 3D-QSAR approaches can be employed.

2D-QSAR: This method uses descriptors calculated from the 2D structure of the molecule, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to generate fields that represent steric, electrostatic, hydrophobic, and hydrogen-bonding properties. These fields are then correlated with biological activity to create a predictive model.

Molecular Modeling:

Molecular modeling techniques, such as ligand docking, are used to predict the binding orientation and affinity of a ligand within the active site of its receptor. For Tiprostanide and its analogs, molecular docking into a homology model of the FP receptor can provide insights into:

The specific amino acid residues involved in binding.

The key hydrogen bonding and hydrophobic interactions.

The rationale for the observed potency and selectivity of different analogs.

For example, docking experiments with 13,14-dihydro prostaglandin F1α analogs have been used to rationalize their selectivity for the human FP receptor. nih.gov Such studies can reveal why certain structural modifications, like the absence of a double bond, can lead to improved selectivity. nih.gov

These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the SAR of Tiprostanide and related compounds, facilitating the design of novel FP receptor agonists with desired therapeutic profiles.

Preclinical Pharmacokinetics and Metabolism Research Models

Investigation of Absorption, Distribution, and Elimination Pathways in Animal Models (mechanistic focus)

Preclinical pharmacokinetic studies in animal models are designed to elucidate the mechanistic aspects of a drug's journey through the body. These studies aim to characterize the rate and extent of absorption following different routes of administration, the distribution patterns within various tissues and organs, and the primary pathways of elimination.

Absorption: Studies would assess how Tiprostanide enters the systemic circulation. This involves evaluating absorption following oral administration, as well as potentially parenteral routes (e.g., intravenous, subcutaneous) to understand bioavailability and absorption kinetics. Factors influencing absorption, such as solubility, permeability, and potential interactions with gastrointestinal transporters or contents, would be investigated.

Distribution: Following absorption, Tiprostanide's distribution would be examined in various animal species. This includes determining its concentration in different tissues, assessing its ability to cross biological barriers (e.g., blood-brain barrier, if relevant), and evaluating its binding to plasma proteins, which can significantly impact the amount of free, active drug available. Mechanistic studies might explore tissue-specific accumulation or preferential distribution patterns.

Elimination: The routes and rates of Tiprostanide's elimination from the body would be characterized. This typically involves quantifying the drug and its metabolites in excreta such as urine and feces. Understanding whether elimination occurs primarily through renal excretion (unchanged drug or metabolites) or hepatic clearance (metabolism and subsequent excretion via bile) is crucial. Studies may also investigate the role of specific transporters in the excretion process. Physiologically Based Pharmacokinetic (PBPK) modeling, often calibrated with preclinical data from multiple species, can further aid in understanding these processes and predicting human PK nih.govfrontiersin.orgfda.govnih.gov.

Characterization of Enzymatic Biotransformation Pathways (e.g., ester hydrolysis, oxidation)

Biotransformation, or metabolism, is the process by which the body chemically modifies xenobiotics, often to facilitate their excretion. For Tiprostanide, like many drug candidates, Phase I metabolic reactions are expected to play a significant role. These reactions typically introduce or expose polar functional groups, rendering the molecule more water-soluble.

Ester Hydrolysis: Many drug molecules contain ester functionalities, which are susceptible to hydrolysis. This reaction, catalyzed by enzymes such as esterases (found in plasma, liver, and other tissues), involves the cleavage of the ester bond by water, yielding a carboxylic acid and an alcohol labce.comunl.eduresearchgate.netopenaccessjournals.compharmacologycanada.org. If Tiprostanide possesses an ester group, ester hydrolysis would likely be a primary metabolic pathway, potentially leading to the formation of an active or inactive metabolite.

Oxidation: Oxidation reactions, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily, are another major route of Phase I metabolism labce.comopenaccessjournals.compharmacologycanada.orgnih.govslideshare.netnih.gov. These enzymes can catalyze a variety of reactions, including hydroxylation (adding a hydroxyl group), N-oxidation, and O-dealkylation. These processes introduce polarity and can alter the pharmacological activity of the parent compound. The specific sites of oxidation on the Tiprostanide molecule would be investigated to identify the resulting metabolites.

Identification and Profiling of Metabolites in In Vitro and In Vivo Research Systems

A comprehensive understanding of a drug's metabolism requires the identification and profiling of its resulting metabolites. This is achieved through studies utilizing both in vitro and in vivo experimental systems.

In Vitro Systems: Various in vitro systems are employed to study drug metabolism. These include incubations with liver microsomes (containing CYP enzymes), hepatocytes (whole liver cells), or S9 fractions (a mixture of cytosol and microsomes) from preclinical species. These systems allow for the characterization of metabolic pathways and the identification of major metabolites in a controlled environment, often used for initial screening and enzyme phenotyping bioivt.comrsc.orgwuxiapptec.comnih.govsrce.hr.

In Vivo Systems: Metabolite identification in vivo involves analyzing biological samples (plasma, urine, feces, bile) collected from animals that have received Tiprostanide. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) are instrumental in detecting, quantifying, and identifying metabolites formed within the living organism bioivt.comrsc.orgnih.govnih.gov. Profiling involves determining the relative abundance of these metabolites, with metabolites exceeding a certain threshold (e.g., 10% of total drug-related exposure) often warranting further investigation bioivt.com.

Metabolite Identification and Profiling Data (Illustrative)

While specific quantitative data for Tiprostanide was not found in the provided search results, a typical data table for metabolite profiling in preclinical studies might present the following information:

| Metabolite ID | Chemical Structure (or Description) | Major Metabolic Pathway | Relative Abundance (%) | In Vitro System | In Vivo System |

| M1 | Hydrolysis product of ester group | Ester Hydrolysis | 35 | Rat Liver Microsomes | Rat Plasma |

| M2 | Hydroxylated derivative | Oxidation (CYP) | 25 | Human Hepatocytes | Rat Urine |

| M3 | Glucuronide conjugate | Phase II Conjugation | 15 | Rat Hepatocytes | Rat Feces |

| M4 | Unidentified | Unknown | 10 | Mouse Liver Microsomes | Mouse Plasma |

| Parent Drug | Tiprostanide | N/A | 15 | N/A | N/A |

Correlation of Metabolic Stability with In Vitro and Ex Vivo Biological Activity

Metabolic stability refers to a compound's resistance to biotransformation. It is a critical parameter that directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and dosing frequency nih.govsrce.hrmdpi.comresearchgate.net.

Metabolic Stability Assessment: In vitro assays, such as incubations with liver microsomes or hepatocytes, are commonly used to determine a compound's metabolic stability. Key metrics derived from these studies include the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability srce.hrmdpi.com.

Correlation with Biological Activity: The metabolic stability of Tiprostanide would be correlated with its in vitro and ex vivo biological activity. For instance, if Tiprostanide demonstrates rapid metabolism in vitro, this might lead to a short duration of action or insufficient exposure at the target site, potentially limiting its efficacy. Conversely, compounds with optimal metabolic stability can maintain therapeutic concentrations for a sufficient period, enhancing their pharmacological effect. Studies would aim to identify structural modifications that could improve metabolic stability while preserving or enhancing desired biological activity, ensuring that the drug remains active for an appropriate duration within the body nih.govmdpi.comresearchgate.netnih.gov.

Compound Names Mentioned:

| Compound Name |

|---|

Advanced Analytical Methodologies for Tiprostanide Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices (e.g., LC-MS, HPLC)

Quantitative analysis of Tiprostanide in biological matrices such as plasma, serum, or cell culture media is essential for pharmacokinetic and metabolic studies. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), are the techniques of choice for this purpose due to their high sensitivity, selectivity, and robustness. researchgate.netbioanalysis-zone.com

Given that Tiprostanide is a prostanoid, methods developed for similar endogenous compounds like prostaglandin (B15479496) E2 (PGE2) are highly relevant. nih.gov Ultra-high pressure liquid chromatography (UHPLC) coupled with MS/MS offers significant advantages, including higher sensitivity, improved chromatographic resolution, and faster analysis times compared to conventional HPLC. nih.gov The analysis typically involves sample preparation to remove interfering substances from the biological matrix. chromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), with SPE being frequently used for its efficiency in cleaning up complex samples. researchgate.netchromatographyonline.com

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantifying low-level analytes in a complex matrix. bioanalysis-zone.com The choice of ionization source, such as electrospray ionization (ESI), is tailored to the physicochemical properties of the analyte. researchgate.net A significant challenge in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, potentially affecting the accuracy and precision of the results. chromatographyonline.comnih.gov The use of a stable isotope-labeled internal standard is the preferred method to compensate for these effects. chromatographyonline.com

| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) | Chromatographic Run Time | Ionization Mode |

|---|---|---|---|---|

| Prostaglandin E2 (PGE2) | Human Serum / Cell Culture | 0.020 ng/mL | ~0.5 min | Negative ESI |

| Prostaglandin D2 (PGD2) | Human Serum / Cell Culture | 0.027 ng/mL | ~0.5 min | Negative ESI |

| 6-keto-PGF1α | Human Serum / Cell Culture | 0.179 ng/mL | ~0.5 min | Negative ESI |

| Thromboxane B2 (TXB2) | Human Serum / Cell Culture | 0.013 ng/mL | ~0.5 min | Negative ESI |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for verifying the chemical structure of newly synthesized batches of Tiprostanide and assessing their purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. This information is fundamental to confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further help to piece together the structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed picture of the molecular structure. researchgate.net

1D NMR: Proton (¹H) NMR spectra provide information on the number and type of hydrogen atoms, their chemical environment, and their connectivity to neighboring protons. Carbon-13 (¹³C) NMR spectra reveal the number and types of carbon atoms in the molecule. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular backbone and stereochemistry.

For purity assessment, quantitative NMR (qNMR) can be employed to determine the exact amount of the active compound in a sample, offering a unique advantage over other techniques. purity-iq.com It allows for the identification and quantification of impurities without the need for reference standards for those impurities. purity-iq.com

| Technique | Primary Application | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Accurate mass, elemental composition, molecular formula confirmation. |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Structural fragment information, connectivity. |

| ¹H and ¹³C NMR | Structural Elucidation | Types and number of hydrogen and carbon atoms, chemical environment. |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | H-H and C-H connectivity, complete structural assignment. |

| Quantitative NMR (qNMR) | Purity Assessment | Absolute purity of the compound, quantification of impurities. purity-iq.com |

Radioligand Binding Assays for Receptor Affinity Characterization

Radioligand binding assays are considered the gold standard for measuring the affinity of a compound for its target receptor. giffordbioscience.comcreative-bioarray.com These assays are robust, sensitive, and provide detailed information about the ligand-receptor interaction. giffordbioscience.comspringernature.com For Tiprostanide, these assays would be used to quantify its binding affinity for specific prostaglandin receptors (e.g., EP1, EP2, EP3, EP4). There are three main types of radioligand binding assays:

Saturation Assays: These experiments use increasing concentrations of a radiolabeled ligand (e.g., ³H-PGE2) to determine the total number of binding sites (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. creative-bioarray.comnih.gov

Competition Assays: These are the most common assays to determine the affinity of an unlabeled compound like Tiprostanide. giffordbioscience.com A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of Tiprostanide. creative-bioarray.com Tiprostanide competes with the radioligand for binding to the receptor. The concentration of Tiprostanide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the true affinity of the compound for the receptor. creative-bioarray.com

Kinetic Assays: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand with the receptor, providing further insight into the binding interaction. revvity.com

| Parameter | Determined From | Definition |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | Saturation Assay | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of affinity. |

| Bmax (Maximum Binding Capacity) | Saturation Assay | Total concentration of receptors in the sample. |

| IC50 (Half Maximal Inhibitory Concentration) | Competition Assay | Concentration of a competing ligand (e.g., Tiprostanide) that displaces 50% of the specific binding of the radioligand. |

| Ki (Inhibition Constant) | Competition Assay (calculated from IC50) | The affinity of the competing ligand for the receptor. |

Functional Cell-Based Assays for Signaling Pathway Analysis (e.g., Calcium Flux Assays)

While binding assays measure affinity, functional cell-based assays determine the biological response initiated by the ligand-receptor interaction. nuvisan.com They are critical for classifying Tiprostanide as a receptor agonist or antagonist and for studying the downstream signaling pathways it modulates. pharmaron.com Since prostaglandin receptors are G-protein coupled receptors (GPCRs), assays typically measure the levels of second messengers.

Second Messenger Assays: Depending on the specific prostaglandin receptor subtype and the G-protein it couples to, different second messengers can be measured. For example, activation of Gs-coupled receptors (like EP2 and EP4) leads to an increase in intracellular cyclic AMP (cAMP), which can be quantified using various immunoassay or reporter-based methods. Activation of Gq-coupled receptors (like EP1) results in the mobilization of intracellular calcium (Ca²+), which can be measured using fluorescent calcium indicators in a calcium flux assay. pharmaron.com

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. youtube.com Activation of the receptor by an agonist like Tiprostanide leads to a cascade of events culminating in the expression of the reporter gene, which produces a measurable signal (e.g., light or color). youtube.com

Phenotypic Assays: More complex assays can measure a cellular endpoint, such as cell proliferation, migration, or cytokine release, providing a more physiologically relevant understanding of the compound's function. nuvisan.compharmaron.com

| Assay Type | Principle | Typical Readout | Receptor Coupling |

|---|---|---|---|

| cAMP Assay | Measures changes in intracellular cyclic AMP levels. | Luminescence, Fluorescence (e.g., HTRF) | Gs, Gi |

| Calcium Flux Assay | Measures changes in intracellular calcium concentration using fluorescent dyes. | Fluorescence Intensity | Gq |

| Reporter Gene Assay | Measures transcriptional activity of a pathway-responsive element. | Luminescence, Absorbance | Gs, Gi, Gq, etc. |

| Receptor Internalization Assay | Monitors the movement of the receptor from the cell surface to the interior. | Imaging, Enzyme Complementation | Agonist-dependent |

Application of "Omics" Technologies for Comprehensive Mechanistic Insight

To gain a holistic and unbiased understanding of the biological effects of Tiprostanide, "omics" technologies can be employed. nih.gov These high-throughput approaches analyze the entire collection of a specific type of molecule (e.g., genes, proteins) within a cell or tissue, providing a global view of the cellular response to the compound. frontiersin.org

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell. Techniques like RNA sequencing (RNA-seq) can be used to compare the gene expression profiles of cells treated with Tiprostanide versus control cells. This can reveal novel pathways and gene networks regulated by Tiprostanide, providing deeper mechanistic insights beyond the immediate receptor signaling cascade. frontiersin.org

Proteomics: Proteomics is the large-scale study of proteins. Using mass spectrometry-based approaches, researchers can identify and quantify thousands of proteins, analyzing how their expression levels or post-translational modifications change in response to Tiprostanide treatment. This can help identify the downstream effector proteins that mediate the compound's ultimate biological effects.

Metabolomics: This technology focuses on the comprehensive analysis of metabolites in a biological sample. By examining the metabolic fingerprint of cells or organisms after Tiprostanide exposure, researchers can understand its impact on cellular metabolism and related pathways.

The application of omics technologies can uncover unexpected mechanisms of action, identify potential biomarkers for drug response, and provide a systems-level understanding of the physiological role of Tiprostanide. frontiersin.org

Therapeutic Potential and Mechanistic Basis in Preclinical Disease Models

Models of Ocular Hypertension and Glaucoma: Mechanistic Investigations

Tiprostanide, a prostaglandin (B15479496) analogue, has been a subject of investigation in preclinical models of ocular hypertension and glaucoma, primarily focusing on its mechanisms for lowering intraocular pressure (IOP). The main pathways for aqueous humor outflow from the eye are the trabecular meshwork and the uveoscleral pathway. nih.govnih.goventokey.com Glaucoma is often associated with increased resistance in the trabecular meshwork, leading to elevated IOP and potential damage to the optic nerve. nih.goventokey.com

Prostaglandin analogues, as a class, are well-established in their ability to reduce IOP by enhancing the uveoscleral outflow of aqueous humor. nih.govwisc.edu This pathway allows for the drainage of aqueous humor through the ciliary muscle and sclera. researchgate.net The mechanism of action is believed to involve the activation of prostaglandin F (FP) receptors in the ciliary muscle. researchgate.net This activation triggers a molecular cascade leading to an increase in the biosynthesis of matrix metalloproteinases (MMPs). wisc.eduresearchgate.net These enzymes remodel the extracellular matrix within the ciliary muscle, reducing the hydraulic resistance and thereby facilitating uveoscleral outflow. wisc.eduresearchgate.net

While the primary mechanism of action for many prostaglandin analogues is the enhancement of uveoscleral outflow, some research suggests a potential for a secondary effect on the trabecular meshwork. researchgate.net The trabecular meshwork is a more conventional outflow pathway, and its function is crucial in maintaining healthy IOP. nih.govresearchgate.net However, for most prostaglandin compounds, there is currently no compelling evidence for a substantial increase in the outflow facility of the trabecular meshwork. wisc.edu The primary IOP-lowering effect of Tiprostanide in preclinical models is therefore attributed to its influence on the uveoscleral pathway. Further research is needed to fully elucidate any potential secondary effects on the trabecular meshwork.

Ocular fibrosis is a pathological process that can contribute to the failure of glaucoma filtration surgery and the progression of glaucomatous optic neuropathy. Preclinical models are instrumental in studying the potential anti-fibrotic effects of therapeutic agents. arvojournals.orgnih.gov While direct studies on Tiprostanide's role in ocular fibrosis are not extensively detailed in the provided search results, the known mechanisms of prostaglandin analogues offer a basis for potential investigation. The remodeling of the extracellular matrix by MMPs, a key mechanism in enhancing uveoscleral outflow, could theoretically play a role in modulating fibrotic processes. wisc.eduresearchgate.net

Preclinical models of ocular fibrosis often involve inducing a fibrotic response through various means, such as laser-induced injury. bfaminvest.com These models allow researchers to assess the efficacy of compounds in reducing scar tissue formation and collagen deposition. arvojournals.org Future preclinical studies could explore the specific effects of Tiprostanide in such models to determine its potential as an anti-fibrotic agent in the context of glaucoma and other ocular diseases.

Potential in Other Fibrotic Conditions: Mechanistic Studies (e.g., anti-fibrotic effects)

The potential anti-fibrotic effects of Tiprostanide may extend beyond the eye. Fibrosis is a common pathological feature in a variety of diseases affecting different organs. The fundamental mechanisms of fibrosis, involving excessive deposition of extracellular matrix components, are often shared across tissues. Therefore, a compound that demonstrates anti-fibrotic potential in one area, such as the eye, may have broader applications.

Mechanistic studies in preclinical models of fibrotic conditions in other organs would be necessary to explore this potential. Such studies would likely focus on the effects of Tiprostanide on key cellular players in fibrosis, such as fibroblasts and myofibroblasts, and its influence on signaling pathways that regulate extracellular matrix production and degradation. The ability of prostaglandin analogues to modulate MMP activity could be a key area of investigation in these broader fibrotic contexts.

Role in Inflammation and Immunomodulation: Research into Cellular and Molecular Mechanisms

Inflammation is a critical component of many ocular and systemic diseases. Prostaglandins (B1171923) are well-known mediators of inflammation, and their analogues can have complex and sometimes opposing effects on inflammatory and immune responses. Research into the cellular and molecular mechanisms of Tiprostanide's role in inflammation and immunomodulation is an important area of preclinical investigation.

Studies in this area would likely involve in vitro experiments using various immune cell types, such as macrophages, lymphocytes, and neutrophils, as well as in vivo preclinical models of inflammatory diseases. nih.gov The aim would be to determine how Tiprostanide affects the production of pro-inflammatory and anti-inflammatory cytokines, the activation and migration of immune cells, and the expression of molecules involved in immune recognition and signaling. Understanding these mechanisms is crucial for defining the therapeutic potential of Tiprostanide in inflammatory conditions.

Exploration of Gastrointestinal Protective Mechanisms in Research Models

Prostaglandins of the E and I series are known to have protective effects on the gastrointestinal mucosa. This has led to the exploration of the gastrointestinal protective mechanisms of various prostaglandin analogues in research models. These protective effects are often referred to as "cytoprotection."

Preclinical research in this area typically utilizes animal models where gastrointestinal damage is induced by agents such as nonsteroidal anti-inflammatory drugs (NSAIDs) or ethanol. The ability of a compound like Tiprostanide to prevent or reduce the formation of ulcers and other forms of mucosal injury is then assessed. The underlying mechanisms are thought to involve the maintenance of mucosal blood flow, stimulation of mucus and bicarbonate secretion, and enhancement of epithelial cell proliferation and restitution. Investigating the specific effects of Tiprostanide in these models would clarify its potential for gastrointestinal protection.

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Off-Target Interactions

A primary avenue for future research is the comprehensive characterization of Tiprostanide's molecular interactions beyond its known affinity for prostanoid receptors. While its actions are presumed to be mediated through specific E-type prostanoid (EP) receptors, the complexity of prostanoid signaling allows for a broader range of effects. Prostanoids can interact with multiple receptor subtypes, and synthetic analogues may possess unique binding profiles. nih.govahajournals.org

Future investigations should aim to:

Deorphanize Interactions: Employ unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry or cell-based reporter assays, to identify novel binding partners or signaling pathways modulated by Tiprostanide.

Investigate Downstream Targets: Move beyond the immediate receptor interaction to explore alternative targets downstream of the main prostanoid synthesis pathway. Enzymes like microsomal PGE synthase-1 (mPGES-1) represent potential alternative therapeutic targets that offer more selective modulation of prostanoid production. nih.govnih.gov

Characterize Off-Target Effects: Systematically profile Tiprostanide against a broad panel of receptors and enzymes to identify unintended interactions. researchgate.net Understanding these "off-target" effects is crucial, as they can contribute to both the therapeutic efficacy and the adverse effect profile of a compound. wikipedia.orgyoutube.com Such studies can help to differentiate between on-target and off-target toxicities, a frequent challenge in drug discovery. youtube.com

Development of Highly Selective and Potent Second-Generation Analogues

The development of second-generation analogues of Tiprostanide with improved properties is a critical next step. The goal is to design molecules with enhanced receptor selectivity and potency, which could lead to more effective therapies with fewer side effects. nih.gov Research in the broader field of prostanoid analogues has shown that structural modifications can dramatically alter receptor binding and activity. nih.gov

Key strategies for developing next-generation Tiprostanide analogues include:

Structure-Activity Relationship (SAR) Studies: Synthesize a library of Tiprostanide derivatives with systematic modifications to its core structure, including the thia-substitution and the p-benzamidophenyl ester group. These studies will help identify the chemical moieties essential for potent and selective activity at specific EP receptor subtypes. acs.org

Computational Modeling: Utilize molecular modeling and docking simulations to predict how structural changes will affect the binding of Tiprostanide analogues to target receptors. This can guide the rational design of new compounds with desired pharmacological profiles. nih.gov

Enhanced Selectivity: Focus on designing analogues that exhibit high selectivity for a single prostanoid receptor subtype (e.g., EP2, EP3). nih.govnih.gov This is particularly important because different EP receptors can mediate distinct, and sometimes opposing, physiological effects. ahajournals.org For instance, the development of highly selective EP2 antagonists has been a strategy to bypass some adverse effects seen with broader COX-2 inhibition. nih.gov

Application of Systems Biology and Network Pharmacology to Understand Complex Effects

The biological effects of Tiprostanide are likely not the result of a single receptor interaction but rather a complex interplay of multiple signaling pathways. Systems biology and network pharmacology offer powerful tools to unravel this complexity. nih.govresearchgate.net These approaches move beyond the traditional "one-target, one-drug" paradigm to provide a holistic view of a drug's mechanism of action within a complex biological system. researchgate.netresearchgate.net

Future research should incorporate:

Network Construction: Build comprehensive interaction networks that map the relationships between Tiprostanide's targets, associated proteins, and relevant disease pathways. researchgate.net

High-Throughput Data Integration: Integrate data from genomics, proteomics, and metabolomics experiments to model how Tiprostanide perturbs cellular networks. researchgate.net

Predictive Modeling: Use the constructed networks to simulate the effects of Tiprostanide, predict novel therapeutic applications, and identify potential biomarkers of response. nih.gov This "network systems biology" approach can facilitate rational drug discovery and help identify multi-target therapeutic strategies. nih.govresearchgate.net

Addressing Challenges in Prostanoid Research and Translational Potential

Translating promising preclinical findings for prostanoid analogues like Tiprostanide into clinical applications is fraught with challenges. nih.govfuturebridge.com Overcoming these hurdles is essential for realizing the therapeutic potential of this compound.

Significant challenges that need to be addressed include:

Predictive Preclinical Models: A major obstacle in drug development is the limited predictive validity of animal and human laboratory models. nih.gov Future research must focus on developing and validating more sophisticated preclinical models, such as patient-derived organoids or humanized animal models, that more accurately reflect human disease states.

Bridging the "Valley of Death": Many promising compounds fail during the transition from preclinical to clinical testing due to a lack of efficacy or unexpected toxicities. nih.gov A deeper, mechanistic understanding of Tiprostanide's action, facilitated by the approaches mentioned above, is needed to successfully navigate this "valley of death."

Regulatory and Logistical Hurdles: The path to clinical use involves navigating complex regulatory requirements, securing funding, and managing large-scale clinical trials. futurebridge.comcytivalifesciences.comdrugdiscoveryonline.com Strategic planning and collaboration between academic researchers, industry partners, and regulatory agencies are vital.

Table 1: Key Translational Research Challenges for Tiprostanide

| Challenge Category | Specific Obstacles | Potential Future Strategies |

|---|---|---|

| Scientific | Lack of predictive preclinical models. nih.gov | Develop patient-derived organoids, humanized mice, and advanced in vitro systems. |

| Incomplete understanding of complex mechanisms. | Employ systems biology and network pharmacology to elucidate multi-target effects. nih.gov | |

| Difficulty in identifying a clear clinical path. | Conduct rigorous target validation and biomarker discovery early in development. nih.gov | |

| Logistical | Securing adequate and sustained funding. cytivalifesciences.com | Foster partnerships between academia, industry, and government funding agencies. |

| Navigating complex regulatory pathways. cytivalifesciences.com | Engage with regulatory bodies early and maintain robust documentation practices. | |

| Efficiently managing multi-site clinical trials. | Implement streamlined protocols and leverage centralized data management platforms. | |

| Operational | Building flexible and scalable workflows. cytivalifesciences.com | Invest in adaptable manufacturing processes and analytical methods from the outset. |

| Managing and analyzing large datasets. cytivalifesciences.com | Utilize advanced bioinformatics and data science capabilities. |

Identification of Biomarkers for Mechanistic Studies

To advance both preclinical and clinical research on Tiprostanide, the identification and validation of reliable biomarkers are essential. Biomarkers can provide crucial insights into the drug's mechanism of action, serve as indicators of target engagement, and predict therapeutic response. nih.govnih.gov

Future research should focus on:

Metabolomic Profiling: Primary prostanoids are often unstable and rapidly metabolized. nih.govnih.gov Therefore, their more stable metabolites can serve as robust biomarkers of systemic prostanoid biosynthesis. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) can be used to profile the metabolic fate of Tiprostanide and identify unique metabolites that correlate with its biological activity.

Target Engagement Markers: Develop assays to measure the direct interaction of Tiprostanide with its intended targets in cells and tissues. This could involve measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels or the activation of specific protein kinases. acs.org

Prognostic and Predictive Biomarkers: In the context of specific diseases, researchers should seek to identify biomarkers that can predict which patients are most likely to respond to Tiprostanide therapy. This is a cornerstone of personalized medicine and can significantly improve the efficiency of clinical trials. nih.gov

Table 2: Potential Biomarker Classes for Tiprostanide Research

| Biomarker Class | Description | Example Analytes |

|---|---|---|

| Target Engagement | Molecules that indicate direct interaction of the drug with its biological target. | Downstream signaling molecules (e.g., cAMP), receptor phosphorylation status. acs.org |

| Pharmacodynamic | Indicators of the physiological or biochemical effect of the drug on the body. | Levels of inflammatory mediators, changes in gene expression profiles. |

| Metabolic | Stable downstream metabolites of the drug or endogenous prostanoids. | Specific urinary or plasma metabolites of PGE1 and Tiprostanide. nih.govnih.gov |

| Prognostic/Predictive | Factors that correlate with disease outcome or response to therapy. | Genetic polymorphisms in prostanoid receptors or metabolic enzymes. nih.gov |

Q & A

Q. What validation steps are critical before publishing novel Tiprostanide analogs?

- Methodological Answer : Confirm structural identity via independent synthetic routes and spectroscopic comparisons. Replicate functional assays across labs to rule out batch-specific artifacts. Perform stability studies (accelerated aging, light/heat exposure) and toxicity profiling (hERG inhibition, Ames test). Disclose negative results (e.g., failed analogs) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.